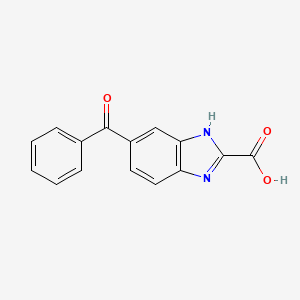

1H-Benzimidazole-2-carboxylic acid, 5-benzoyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The C2-carboxylic acid participates in:

-

Esterification : Forms methyl or ethyl esters via Fischer–Speier reaction with alcohols under acidic conditions (H₂SO₄ catalyst), enabling lipophilicity modulation for drug design .

-

Amide Coupling : Reacts with amines (e.g., morpholine, piperazine) using carbodiimide reagents (EDC/HOBt) to yield bioactive conjugates. For example, 2-(morpholinomethyl)-1H-benzimidazole derivatives exhibit COX-2 inhibition (IC₅₀: 8–13.7 µM) .

Benzoyl Group Transformations

The 5-benzoyl moiety undergoes:

-

Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., nitro, chloro) at the benzoyl para-position enhance reactivity toward amines or thiols in DMSO/Na₂CO₃ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a benzyl alcohol, altering electronic properties for structure-activity relationship (SAR) studies .

Table 1: Representative Reactions and Yields

Stability Considerations

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1H-benzimidazole derivatives typically involves methods such as one-pot reactions that enhance efficiency and yield. For instance, recent studies have demonstrated a one-pot strategy for synthesizing benzimidazole derivatives from carboxylic acids using HBTU activation, which allows for high yields and broad substrate scope . This method not only simplifies the synthetic process but also enables the incorporation of various functional groups, making it ideal for further medicinal chemistry applications.

Antiviral Activity

Recent research highlights the antiviral potential of benzimidazole derivatives against various viruses. For instance, certain analogues of 5-acetyl-2-arylbenzimidazoles have shown efficacy against Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, with specific compounds demonstrating low EC50 values indicating potent antiviral activity .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer properties. Compounds derived from this scaffold have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma) cells . Notably, some compounds have shown comparable potency to established chemotherapeutic agents like doxorubicin.

Anti-inflammatory Effects

The anti-inflammatory potential of 1H-benzimidazole-2-carboxylic acid derivatives has been documented extensively. Studies indicate that several synthesized benzimidazole derivatives possess significant cyclooxygenase (COX) inhibitory activity, with some exhibiting IC50 values lower than those of standard anti-inflammatory drugs such as diclofenac . These findings suggest that these compounds may serve as promising candidates for developing new anti-inflammatory therapies.

Case Study: Benzimidazole Derivatives in Antiviral Research

In a study evaluating the antiviral activity of various benzimidazole derivatives, compound 120 was identified as a potent inhibitor against BVDV with an EC50 value of 1.11 mM . This research underscores the importance of structural modifications in enhancing antiviral efficacy.

Case Study: Anticancer Activity Assessment

A series of 5-nitro-1H-benzimidazole derivatives were synthesized and tested against multiple cancer cell lines. Compounds from this series showed remarkable cytotoxicity comparable to doxorubicin, highlighting their potential as lead compounds in anticancer drug development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

2-(4-Thiazolyl)benzimidazole: Lacks the thiol group but has similar antimicrobial properties.

Albendazole: A benzimidazole derivative used as an anthelmintic.

Mebendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.

Uniqueness

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid is unique due to its benzoyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential antimicrobial and anticancer activities make it a valuable compound in scientific research and drug development.

Biological Activity

1H-Benzimidazole-2-carboxylic acid, 5-benzoyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by research findings and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained prominence in pharmacology due to their broad-spectrum biological activities. They are known to exhibit various therapeutic effects, including antibacterial, antifungal, antiviral, and anticancer properties. The structural diversity of these compounds allows for the exploration of their potential as effective therapeutic agents against numerous diseases .

1. Antimicrobial Activity

1H-Benzimidazole-2-carboxylic acid, 5-benzoyl- has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound exhibits significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-Benzimidazole-2-carboxylic acid, 5-benzoyl- | S. aureus | 50 μg/ml |

| E. coli | 62.5 μg/ml | |

| Standard (Ciprofloxacin) | S. aureus | 25 μg/ml |

| E. coli | 50 μg/ml |

This data highlights the compound's efficacy compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

2. Anticancer Activity

The anticancer potential of 1H-benzimidazole-2-carboxylic acid, 5-benzoyl- has been investigated in various cancer cell lines. Studies show that it exhibits cytotoxic effects against breast cancer (MCF7), colon cancer (HCT116), and hepatocellular carcinoma (HEPG2) cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | |

| HCT116 (Colon Cancer) | 15 | |

| HEPG2 (Liver Cancer) | 12 |

The compound's mechanism of action appears to involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .

3. Anti-inflammatory Activity

Research has also indicated that this benzimidazole derivative possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, making it a candidate for treating inflammatory diseases.

Case Study:

A study demonstrated that treatment with the compound significantly reduced inflammation markers in animal models of acute inflammation .

4. Antiviral Activity

The antiviral potential of 1H-benzimidazole-2-carboxylic acid, 5-benzoyl- has been evaluated against various viruses, including hepatitis B and C viruses. The compound exhibits inhibitory effects on viral replication.

Table 3: Antiviral Activity Data

| Virus | EC50 Value (μM) | CC50 Value (μM) | Selectivity Index |

|---|---|---|---|

| Hepatitis B Virus | 1.5 | 24.5 | 16.33 |

| Hepatitis C Virus | 0.6 | 24.5 | 40.83 |

These findings suggest that the compound could serve as a promising lead for developing antiviral therapies .

Properties

CAS No. |

673487-37-1 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

6-benzoyl-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)17-14(16-11)15(19)20/h1-8H,(H,16,17)(H,19,20) |

InChI Key |

GCTXYNWMEFWCFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.